N-Benzyloxycarbonyl N-Desmethyl Dextrorphan
Overview
Description
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is an intermediate used for preparing labeled Dextrorphan derivatives and metabolites . It has a molecular weight of 377.48 and a molecular formula of C24H27NO3 .
Synthesis Analysis
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan involves the use of Benzyl chloroformate and (+)-3-HYDROXYMORPHINAN HYDROBROMIDE .Molecular Structure Analysis
The molecular structure of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan is represented by the formula C24H27NO3 . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan has a molecular weight of 377.48 and a molecular formula of C24H27NO3 . It has a predicted boiling point of 564.4±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is soluble in Chloroform and Dichloromethane .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of dextromethorphan and its metabolites like dextrorphan provides insights into how these compounds are processed in the body. For instance, a study on horses highlighted the metabolism of dextromethorphan and the pharmacokinetics of its major metabolites, including dextrorphan (Corado, McKemie, & Knych, 2017). Understanding these mechanisms is crucial for scientific applications involving this compound.
Neuroprotective Properties
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan, as a derivative of dextrorphan, may share some of its neuroprotective properties. Dextrorphan is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and has shown neuroprotective effects in experimental models of focal brain ischemia (Albers, Atkinson, Kelley, & Rosenbaum, 1995). Such properties are critical in developing treatments for neurodegenerative diseases or brain injuries.
Anticonvulsant and Analgesic Effects
Non-competitive NMDA receptor antagonists like dextrorphan have shown potential in treating neuropathic pain and reducing pain-related behaviors in animal models (Mao, Price, Hayes, Lu, Mayer, & Frenk, 1993). Given the structural similarities, N-Benzyloxycarbonyl N-Desmethyl Dextrorphan may also possess similar analgesic and anticonvulsant effects, which could be valuable in pain management and seizure control.
Potential in Spinal Cord Injury Treatment
Research indicates that NMDA receptor antagonists like dextrorphan can improve behavioral recovery and mitigate tissue damage in spinal cord injuries. This suggests a role for compounds like N-Benzyloxycarbonyl N-Desmethyl Dextrorphan in treating acute spinal cord injuries (Faden, Ellison, & Noble, 1990).
Reproductive and Motor Behaviors
NMDA receptor antagonists have been used to study the impact on sexual and motor behaviors in animal models. For example, MK-801 and dextrorphan, selective non-competitive antagonists at NMDA receptors, were employed to evaluate their effects on these behaviors in female rats (Fleischmann, Vincent, & Etgen, 1991). N-Benzyloxycarbonyl N-Desmethyl Dextrorphan might provide similar insights when used in neuropsychological or neuropharmacological research.
properties
IUPAC Name |
benzyl 4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJBNLHEROROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622276 | |
Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan | |
CAS RN |
159723-96-3 | |
Record name | Benzyl 3-hydroxymorphinan-17-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.